CAS 16709-43-6 (+)-cis-Dioxolane Iodide Demonstrates 50% Higher Potency than OXA-22 Iodide in Activating K2P18.1 Potassium Channels
(+)-cis-Dioxolane iodide activated the K2P18.1 potassium channel with an EC50 of 0.04 ± 0.01 μM, which is 1.5-fold more potent than the closely related muscarinic agonist OXA-22 iodide (EC50 = 0.06 ± 0.01 μM), and 6-fold more potent than oxotremorine methiodide (EC50 = 0.24 ± 0.02 μM) [1]. This head-to-head comparison under identical assay conditions confirms a quantifiable potency advantage for K2P18.1-mediated effects.
| Evidence Dimension | Potency (EC50) for K2P18.1 potassium channel activation |
|---|---|
| Target Compound Data | 0.04 ± 0.01 μM |
| Comparator Or Baseline | OXA-22 iodide: 0.06 ± 0.01 μM; Oxotremorine methiodide: 0.24 ± 0.02 μM |
| Quantified Difference | Target is 1.5-fold more potent than OXA-22 iodide; 6-fold more potent than oxotremorine methiodide |
| Conditions | In vitro functional assay, K2P18.1 potassium channel expressed in mammalian cells, EC50 calculated using Origin 6 |
Why This Matters
For researchers investigating K2P18.1 channel modulation, (+)-cis-dioxolane iodide provides superior sensitivity at lower concentrations, reducing off-target effects and experimental costs.
- [1] PMC4222048, Table 2. Compound effects on K2P18.1 and K2P9.1 channels. 2015. https://pmc.ncbi.nlm.nih.gov/articles/PMC4222048/table/T2/ View Source
